molecular formula C23H29NO7 B1437039 Succinimidyl (2R)-6-(Tetrahydro-2H-pyran-2-yloxy)-2,5,7,8-tetramethylchroman-2-carboxylate CAS No. 1069137-73-0

Succinimidyl (2R)-6-(Tetrahydro-2H-pyran-2-yloxy)-2,5,7,8-tetramethylchroman-2-carboxylate

Cat. No. B1437039
M. Wt: 431.5 g/mol
InChI Key: WDEFWOPTRFWZLM-LEQGEALCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Succinimidyl (2R)-6-(Tetrahydro-2H-pyran-2-yloxy)-2,5,7,8-tetramethylchroman-2-carboxylate, also known as (2R)-6-(Tetrahydro-2H-pyran-2-yloxy)-2,5,7,8-tetramethylchroman-2-carboxylic Acid Succinimidyl Ester, is a biochemical used for proteomics research . Its molecular formula is C23H29NO7 and it has a molecular weight of 431.49 .


Molecular Structure Analysis

The molecular structure of this compound consists of a succinimidyl group attached to a tetramethylchroman carboxylic acid via an ester linkage . The tetramethylchroman moiety is further substituted with a tetrahydro-2H-pyran-2-yloxy group .


Physical And Chemical Properties Analysis

This compound is a solid at 20°C and should be stored at a temperature between 0-10°C under inert gas . It is sensitive to moisture and heat . The compound appears as a white to almost white powder or crystal .

Scientific Research Applications

Enantiomeric Separation and Analysis

Succinimidyl (2R)-6-(Tetrahydro-2H-pyran-2-yloxy)-2,5,7,8-tetramethylchroman-2-carboxylate has been utilized in the enantiomeric separation and analysis of amino acids like serine. Using high-performance liquid chromatography with electrochemical detection, researchers have investigated the separation of D- and L-serine on an octadecylsilica column. The compound serves as a chiral derivatization reagent, facilitating the enantiomeric separation with reversed elution orders for D- and L-serine under varying pH conditions (Yamashita et al., 2009).

Synthesis of Alcohols from Carboxylic Acids

In another application, succinimidyl esters of various aliphatic acids and amino acids have been reduced to the corresponding alcohols. This method offers a convenient approach for the preparation of alcohols from carboxylic acids, allowing for selective conversion of specific carboxyl groups to hydroxymethyl groups in the presence of other functional groups (Nikawa & Shiba, 1979).

Derivatization Reagent for Electrochemical Detection

The compound has also been developed as a derivatization reagent for electrochemical detection in high-performance liquid chromatography. It's been synthesized from (R)-(+)-6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid and used for the simultaneous determination of various neuroactive monoamines and their metabolites. This application demonstrates its utility in enhancing electrochemical responses and lowering detection limits for various compounds (Sasaki et al., 2008).

Surface Modification Studies

The succinimidyl ester-terminated chains have been studied for their transformation on surfaces. This research is significant in the field of surface chemistry, particularly for understanding the activation yield and reaction paths on modified surfaces like porous silicon. Such studies aid in optimizing reaction conditions for specific surface compositions (Sam et al., 2010).

Safety And Hazards

According to the safety data sheet, this compound is classified as having acute oral toxicity (Category 4), causing skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3) . It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2R)-2,5,7,8-tetramethyl-6-(oxan-2-yloxy)-3,4-dihydrochromene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO7/c1-13-14(2)21-16(15(3)20(13)29-19-7-5-6-12-28-19)10-11-23(4,30-21)22(27)31-24-17(25)8-9-18(24)26/h19H,5-12H2,1-4H3/t19?,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEFWOPTRFWZLM-LEQGEALCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C(=O)ON3C(=O)CCC3=O)C)OC4CCCCO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1O[C@@](CC2)(C)C(=O)ON3C(=O)CCC3=O)C)OC4CCCCO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10659922
Record name 1-({(2R)-2,5,7,8-Tetramethyl-6-[(oxan-2-yl)oxy]-3,4-dihydro-2H-1-benzopyran-2-carbonyl}oxy)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Succinimidyl (2R)-6-(Tetrahydro-2H-pyran-2-yloxy)-2,5,7,8-tetramethylchroman-2-carboxylate

CAS RN

1069137-73-0
Record name 1-({(2R)-2,5,7,8-Tetramethyl-6-[(oxan-2-yl)oxy]-3,4-dihydro-2H-1-benzopyran-2-carbonyl}oxy)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Succinimidyl (2R)-6-(Tetrahydro-2H-pyran-2-yloxy)-2,5,7,8-tetramethylchroman-2-carboxylate
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Succinimidyl (2R)-6-(Tetrahydro-2H-pyran-2-yloxy)-2,5,7,8-tetramethylchroman-2-carboxylate
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Succinimidyl (2R)-6-(Tetrahydro-2H-pyran-2-yloxy)-2,5,7,8-tetramethylchroman-2-carboxylate
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Succinimidyl (2R)-6-(Tetrahydro-2H-pyran-2-yloxy)-2,5,7,8-tetramethylchroman-2-carboxylate
Reactant of Route 5
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Succinimidyl (2R)-6-(Tetrahydro-2H-pyran-2-yloxy)-2,5,7,8-tetramethylchroman-2-carboxylate
Reactant of Route 6
Succinimidyl (2R)-6-(Tetrahydro-2H-pyran-2-yloxy)-2,5,7,8-tetramethylchroman-2-carboxylate

Citations

For This Compound
1
Citations
A Ishida, M Fujii, T Fujimoto, S Sasaki… - Analytical …, 2015 - jstage.jst.go.jp
A compact and lightweight liquid chromatography system is presented with overall dimensions of 26 cm width× 18 cm length× 21 cm height and weight of 2 kg. This system comprises a …
Number of citations: 45 www.jstage.jst.go.jp

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